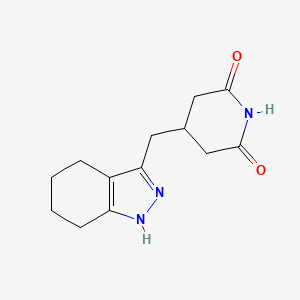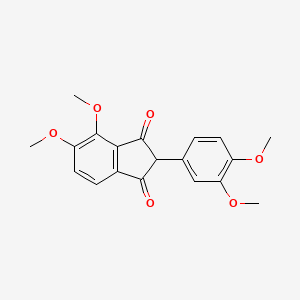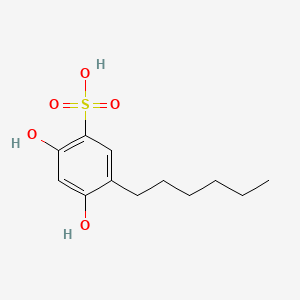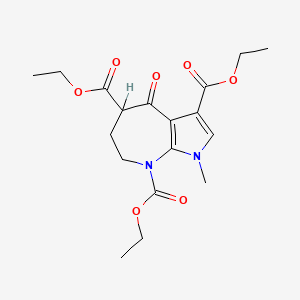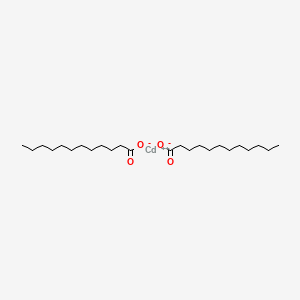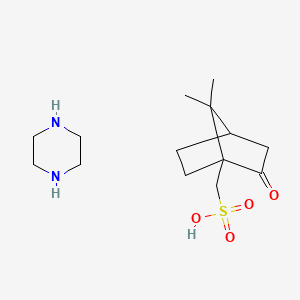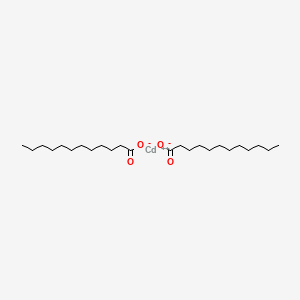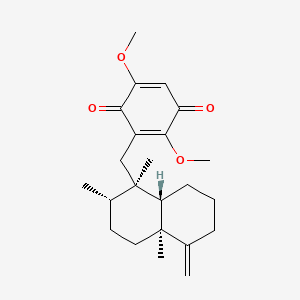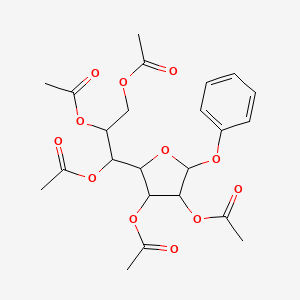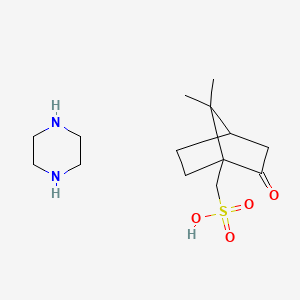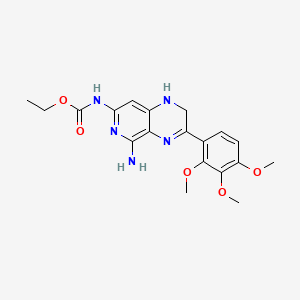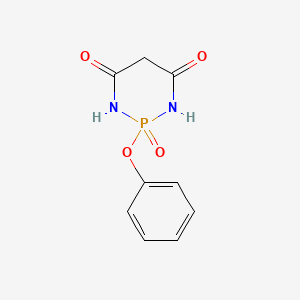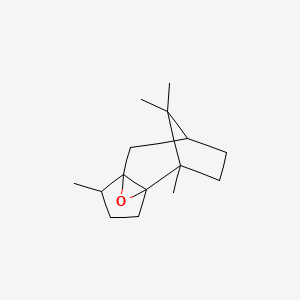
1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- is a complex organic compound belonging to the class of azulene derivatives. This compound is characterized by its unique structure, which includes an epoxy group and multiple methyl groups, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of 1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of azulene derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mechanism of Action
The mechanism by which 1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxy group and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- can be compared with other azulene derivatives such as:
Azulene: A simpler structure without the epoxy group and fewer methyl groups.
Guaiazulene: Contains additional functional groups that contribute to its distinct properties.
Chamazulene: Known for its anti-inflammatory properties and used in various medicinal applications.
Properties
CAS No. |
67710-71-8 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,8,12,12-tetramethyl-11-oxatetracyclo[5.3.1.12,5.01,7]dodecane |
InChI |
InChI=1S/C15H24O/c1-10-5-8-15-13(4)7-6-11(12(13,2)3)9-14(10,15)16-15/h10-11H,5-9H2,1-4H3 |
InChI Key |
ITGOXMFOJUVODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23C1(O2)CC4CCC3(C4(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


